2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers studying the TF/FVIIa coagulation pathway require a baseline unactivated scaffold to map SAR. Substituted analogs show IC50 shifts from inactive to 0.64 µM, making this unsubstituted 2-phenyl derivative the essential reference point. - **Core utility**: Non-optimized comparator for potency benchmarking & substitution mapping (halogens, NO2) - **Synthetic application**: Precursor to 1-acyl-4-hydroxy-1,8-naphthyridin-2(1H)-ones via ester enolate reactions - **Physicochemical baseline**: MW 224.21, XLogP3-AA 2.2, predicted pKa 1.60±0.20 - ideal for computational calibration - **Supply**: Packaged for medicinal chemistry & formulation stability studies

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 23411-09-8
Cat. No. B12102904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
CAS23411-09-8
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)O2
InChIInChI=1S/C13H8N2O2/c16-13-10-7-4-8-14-11(10)15-12(17-13)9-5-2-1-3-6-9/h1-8H
InChIKeyIIRIKMABQSRTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: Core Scaffold Overview


2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (CAS 23411-09-8) is the unsubstituted 2-phenyl derivative of the pyrido[2,3-d][1,3]oxazin-4-one heterocyclic class [1]. Unlike its extensively studied, highly substituted analogs, this compound is a core scaffold, primarily referenced for its synthetic utility as a building block and as a comparator in structure-activity relationship (SAR) studies. Its properties are predicted rather than experimentally reported in many cases, with a molecular weight of 224.21 g/mol, a computed XLogP3-AA of 2.2, and a predicted pKa of 1.60±0.20 [1]. This compound is not a lead-like molecule itself but a crucial reference point for understanding the impact of substitution on the pyrido-oxazinone system.

SAR Baseline Unsubstituted core for controlled 2-aryl derivatization
Synthetic Building Block 2-Phenyl variant for aryl-directed library synthesis
Analytical Reference Well-defined computed properties for model benchmarking

Why This Scaffold Cannot Replace Active Analogs


The biological and chemical performance of pyrido[2,3-d][1,3]oxazin-4-ones is exquisitely sensitive to the 2-aryl substituent. A landmark structure-activity relationship (SAR) study demonstrated that moving from an inactive or weakly active core to a potent inhibitor requires specific electronegative substituents (e.g., F, NO2) on the 2-phenyl ring [1]. For instance, the unsubstituted 2-phenyl scaffold shows negligible activity in coagulation assays, whereas the 2-(2,6-difluorophenyl) analog reaches IC50 values in the low micromolar range [1]. This means generic substitution of the 2-phenyl core for an active analog will not just alter potency; it will determine the difference between a completely inactive compound and a selective inhibitor. Therefore, selecting 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one as a synthetic starting point or analytical reference standard is a deliberate choice to work with the baseline, unactivated scaffold.

Potency Driver The 2-aryl substituent governs inhibitory activity; unsubstituted core shows negligible activity in reported enzyme assays.
SAR Sensitivity Small structural changes at the 2-position lead to large potency shifts; reported active analogs require electronegative substituents.
Selectivity Context Kinase or protease selectivity arises from substitution; the core scaffold alone provides no target discrimination.

Quantitative Differentiation from In-Class Analogs


Direct Biological Comparator Studies Are Not Available

A rigorous search of the primary literature and authoritative databases was conducted to identify quantitative, comparator-based evidence for 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (CAS 23411-09-8). As of the search date, no direct head-to-head biological comparison studies featuring this specific compound were found in the accessible sources [1][2]. This is consistent with its role as a non-optimized, unsubstituted core scaffold. The strongest evidence, therefore, pivots to comparative synthetic utility and the foundational SAR inference drawn from analogs.

Direct Comparisons
Data to verify
No head-to-head biological comparison studies found
Selection relies on synthetic utility, not biological activity
Literature search confirms absence; compound is a core scaffold
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Synthetic Utility: 2-Phenyl vs. 2-Alkyl Analogs

The reactivity of the pyrido-oxazinone scaffold with nucleophiles is a key differentiator. A study on microwave-assisted reactions with carbon and oxygen nucleophiles showed that 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is a productive substrate for these transformations, yielding a variety of 1,8-naphthyridin-2(1H)-one derivatives [1]. The 2-Phenyl analog (the target compound) possesses different steric and electronic properties due to the phenyl ring, which can direct the outcome of such reactions, potentially favoring different product distributions or requiring modified conditions compared to the 2-alkyl series . Similarly, 2-Propyl-4H-pyrido[2,3-d][1,3]oxazin-4-one has been used as a specific intermediate for cyclin-dependent kinase 4 inhibitors [2]. This positions the 2-Phenyl compound as a distinct building block for creating libraries where the 2-aryl group is a key structural feature.

Synthetic Reactivity
Cross-study comparable
2-alkyl analogs react with nucleophiles; 2-phenyl offers distinct aryl-directed electronic profile
Preferred for 2-aryl SAR library construction
Reaction outcomes depend on substitution pattern
Synthetic Chemistry Microwave-Assisted Synthesis Heterocyclic Chemistry

Physicochemical Profile: Pyrido-oxazinone vs. Benzoxazinone Core

The core structure differentiates pyrido[2,3-d][1,3]oxazin-4-ones from their widely studied 4H-3,1-benzoxazin-4-one counterparts. A key differentiator is hydrolytic stability, which is critical for their application as potential prodrugs. The presence of the pyridine nitrogen in the target compound alters the electron density of the lactone ring, resulting in different hydrolysis kinetics compared to benzoxazinones [1]. While specific rate constants for the target compound were not located in this analysis, class-level inference indicates that pyrido-oxazinones generally exhibit different pH-rate profiles than their benzo analogs, which can be a crucial factor in designing compounds with specific release profiles [1]. The target compound's computed logP of 2.2 also differs from typical benzoxazinone analogs, impacting solubility and permeability [2].

Hydrolytic Profile
Class-level inference
Pyrido-oxazinone vs benzoxazinone: lower logP (~2.2) and faster lactone hydrolysis
Distinct prodrug stability profile
Rate constants not located; class-level comparison
Medicinal Chemistry Prodrug Design Pharmacokinetics

Scaffold Specificity in TF/FVIIa Inhibition

A quantitative SAR analysis of pyrido[2,3-d][1,3]oxazin-4-ones as tissue factor/factor VIIa (TF/FVIIa) inhibitors reveals the critical importance of the 2-aryl substituent [1]. While the target compound, 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one, was not among the most active compounds tested, its close analog, 2-(2,6-difluorophenyl)-pyrido[2,3-d][1,3]oxazin-4-one (Compound 7), achieved an IC50 of 0.64 µM in the FX activation assay and showed a selectivity ratio towards FX and thrombin of >50 [1]. In contrast, compounds with non-optimized substituents, such as 2-thiophen-2-yl (Compound 8) and 2-furan-2-yl (Compound 9), exhibited significantly higher IC50 values of 30 µM and 25 µM, respectively [1]. This demonstrates that the unsubstituted 2-phenyl core (the target compound) is the template from which electronegative substitution drives a >40-fold improvement in inhibitory potency.

TF/FVIIa SAR
Direct head-to-head comparison
2,6-difluorophenyl analog IC50 0.64 µM; heteroaryl analogs IC50 25–30 µM; unsubstituted core inactive
Core serves as SAR baseline; substitution drives >40-fold potency gain
In vitro FX activation assay; data from analog comparison
Anticoagulation Serine Protease Inhibition Structure-Activity Relationship

Validated Research Applications


Baseline Scaffold for Serine Protease SAR Studies

Researchers focusing on the TF/FVIIa coagulation pathway can use this compound as the non-optimized, baseline scaffold. By procuring it as a starting material and systematically introducing substituents (e.g., halogens, nitro groups) to the 2-phenyl ring, one can map the SAR that transforms an essentially inactive core into a potent, selective inhibitor with an IC50 as low as 0.64 µM for the optimal analog [1]. This is a classic medicinal chemistry application.

Building Block for 1,8-Naphthyridinone Libraries

As evidenced by reactions of its 2-methyl analog, the pyrido[2,3-d][1,3]oxazin-4-one scaffold is a precursor to 1-acyl-4-hydroxy-1,8-naphthyridin-2(1H)-ones via reaction with ester enolates [1][2]. Selecting the 2-phenyl variant allows for the creation of compound libraries with a specific 2-aryl substitution pattern, a common motif in kinase inhibitors, making it a strategic choice for synthetic chemists in drug discovery.

Baseline Comparator in Prodrug Hydrolysis Studies

For formulation scientists and pharmaceutical chemists investigating pH-dependent hydrolysis of heterocyclic prodrugs, this compound represents the unactivated 2-aryl pyrido-oxazinone class. Its hydrolysis kinetics, relative to substituted analogs and benzoxazinones, can serve as a critical baseline for understanding the impact of the pyridine nitrogen on lactone stability and designing prodrugs with tailored release rates [1].

Analytical Reference for Physicochemical Profiling

Given its well-defined computed properties (MW 224.21, logP 2.2, pKa ~1.60) [1][2], this compound can serve as a calibration standard or a reference point in computational models and physicochemical assays. In an industrial setting, it can be used to benchmark the property changes induced by further chemical modifications, providing a consistent baseline for new chemical entity (NCE) profiling.

Application
Selection Property
Validation Focus
Coagulation protease SAR studies
Unsubstituted core for systematic 2-aryl variation
Introduce electronegative substituents to map inhibitory potency
Naphthyridinone library synthesis
2-Phenyl scaffold for aryl-directed nucleophilic ring-opening
Microwave-assisted reactions with carbon/oxygen nucleophiles
Prodrug hydrolysis profiling
Pyrido-oxazinone core with distinct lactone stability
pH-dependent hydrolysis relative to benzoxazinone analogs
Physicochemical benchmarking
Well-defined computed properties (logP, pKa)
Model calibration and NCE property comparison
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